molecular formula C27H31N5O4 B12362020 Alk/hdac-IN-1

Alk/hdac-IN-1

货号: B12362020
分子量: 489.6 g/mol
InChI 键: ARQFPBSDTGWBHK-OQLLNIDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alk/hdac-IN-1 is a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC). This compound has shown significant potential in the treatment of various cancers, particularly non-small cell lung cancer and anaplastic large cell lymphoma .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Alk/hdac-IN-1 involves the design and creation of benzimidazole derivatives. One such derivative, compound 3b, contains a 2-acyliminobenzimidazole moiety and a hydroxamic acid side chain. The synthesis process includes the use of specific reagents and conditions to achieve the desired dual inhibition properties .

Industrial Production Methods

化学反应分析

Types of Reactions

Alk/hdac-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

科学研究应用

Alk/hdac-IN-1 has a wide range of scientific research applications, including:

作用机制

Alk/hdac-IN-1 exerts its effects by inhibiting the activity of ALK and HDAC enzymes. ALK is a receptor tyrosine kinase involved in the development of the central nervous system, while HDACs are enzymes that remove acetyl groups from histones, affecting gene expression. By inhibiting these enzymes, this compound can alter gene expression and cellular signaling pathways, leading to antiproliferative effects in cancer cells .

相似化合物的比较

Similar Compounds

    Crizotinib: An ALK inhibitor used in the treatment of non-small cell lung cancer.

    Pracinostat: An HDAC inhibitor used in the treatment of various cancers.

Uniqueness of Alk/hdac-IN-1

This compound is unique in its dual inhibition of both ALK and HDAC, providing a broader range of therapeutic effects compared to compounds that target only one of these enzymes. This dual inhibition can potentially overcome resistance mechanisms seen with single-target inhibitors .

属性

分子式

C27H31N5O4

分子量

489.6 g/mol

IUPAC 名称

N-[5-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide

InChI

InChI=1S/C27H31N5O4/c1-17(2)28-25(34)20-10-12-21(13-11-20)32-23-14-8-18(9-15-24(33)31-36)16-22(23)29-27(32)30-26(35)19-6-4-3-5-7-19/h3-9,14-17,20-21,36H,10-13H2,1-2H3,(H,28,34)(H,31,33)(H,29,30,35)/b15-9+

InChI 键

ARQFPBSDTGWBHK-OQLLNIDSSA-N

手性 SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)/C=C/C(=O)NO)N=C2NC(=O)C4=CC=CC=C4

规范 SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)C=CC(=O)NO)N=C2NC(=O)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。